molecular formula C18H21N3O B5128543 2-acetyl-5-methyl-N,1-diphenyl-3-pyrazolidinamine

2-acetyl-5-methyl-N,1-diphenyl-3-pyrazolidinamine

Cat. No. B5128543
M. Wt: 295.4 g/mol
InChI Key: DMRIPGIKQIUOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-5-methyl-N,1-diphenyl-3-pyrazolidinamine, commonly known as Phenylbutazone, is a nonsteroidal anti-inflammatory drug (NSAID) used in the treatment of pain, inflammation, and fever. It was first synthesized in the 1940s and has been widely used in both human and veterinary medicine.

Mechanism of Action

Phenylbutazone works by inhibiting the activity of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting the production of prostaglandins, Phenylbutazone reduces inflammation and pain.
Biochemical and Physiological Effects:
Phenylbutazone has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of cytokines, which are involved in inflammation. It has also been shown to reduce the activity of matrix metalloproteinases, which are involved in tissue remodeling. Additionally, Phenylbutazone has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress.

Advantages and Limitations for Lab Experiments

Phenylbutazone has several advantages for use in laboratory experiments. It is relatively inexpensive and widely available. It has also been extensively studied, so its effects are well understood. However, there are also limitations to its use. Phenylbutazone has been shown to have toxic effects on the liver and kidneys, so caution should be used when administering it to animals. Additionally, it has been shown to have variable effects in different animal models, so it may not be appropriate for all studies.

Future Directions

There are several potential future directions for research involving Phenylbutazone. One area of interest is the development of new anti-inflammatory drugs that are more effective and have fewer side effects. Another area of interest is the use of Phenylbutazone in combination with other drugs to enhance its effectiveness. Finally, there is interest in studying the long-term effects of Phenylbutazone on animal health, particularly in the context of chronic inflammation.

Synthesis Methods

Phenylbutazone is synthesized through the reaction of 4-aminobenzoic acid with acetic anhydride and methyl ethyl ketone to form 4-acetylamino-2-phenylbenzoic acid. This compound is then reacted with hydrazine hydrate to form 2-acetyl-5-methyl-N,1-diphenyl-3-pyrazolidinamine.

Scientific Research Applications

Phenylbutazone has been widely used in scientific research to study the mechanisms of pain and inflammation. It has been used in animal models to investigate the role of prostaglandins in inflammation and to evaluate the efficacy of new anti-inflammatory drugs. It has also been used in studies of the effects of inflammation on the central nervous system.

properties

IUPAC Name

1-(5-anilino-3-methyl-2-phenylpyrazolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-14-13-18(19-16-9-5-3-6-10-16)21(15(2)22)20(14)17-11-7-4-8-12-17/h3-12,14,18-19H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRIPGIKQIUOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(N1C2=CC=CC=C2)C(=O)C)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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